N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts . The pyridine ring is often introduced through nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the piperidine and pyridine intermediates with oxalyl chloride under controlled conditions.
Chemical Reactions Analysis
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Scientific Research Applications
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in cell signaling pathways related to growth and survival. Inhibitors of PKB are of interest for their potential use as antitumor agents.
Pharmacology: The compound’s ability to modulate signaling pathways makes it a candidate for drug development, particularly in cancer therapy.
Biological Research: Researchers use this compound to study the effects of PKB inhibition on cellular processes such as proliferation, apoptosis, and metabolism.
Mechanism of Action
The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . By inhibiting PKB, the compound disrupts signaling pathways that promote cell growth and survival, leading to reduced proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can be compared to other PKB inhibitors, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their chemical structure and pharmacokinetic properties.
Benzylpiperidines: These compounds are structurally similar but may have different selectivity and potency profiles.
The uniqueness of this compound lies in its specific structural features and its potential for high selectivity and oral bioavailability as a PKB inhibitor .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-17(18(24)21-15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)16-5-1-2-6-16/h3-4,9,13-14,16H,1-2,5-8,10-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFNNKQJBHBUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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